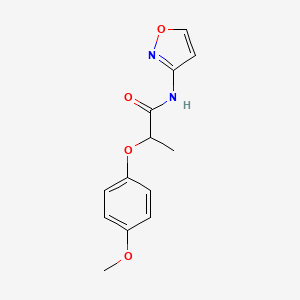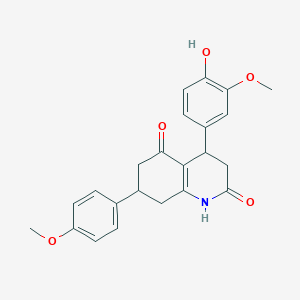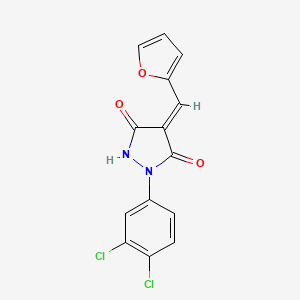
2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE
Übersicht
Beschreibung
2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenoxy group and an oxazolyl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: This can be achieved by reacting 4-methoxyphenol with an appropriate halogenated compound under basic conditions.
Formation of the Oxazolyl Intermediate: The oxazolyl group can be introduced through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the oxazolyl intermediate under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further oxidation to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or BH3 (Borane).
Substitution: Reagents like NaH (Sodium hydride) or KOH (Potassium hydroxide).
Major Products
Oxidation: Hydroxyphenoxy or carbonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The oxazolyl group could play a role in binding to the active site of an enzyme, while the methoxyphenoxy group could enhance its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-HYDROXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-METHOXYPHENOXY)-N-(12-IMIDAZOL-3-YL)PROPANAMIDE: Similar structure but with an imidazolyl group instead of an oxazolyl group.
Uniqueness
2-(4-METHOXYPHENOXY)-N-(12-OXAZOL-3-YL)PROPANAMIDE is unique due to the combination of the methoxyphenoxy and oxazolyl groups, which may confer specific chemical properties and biological activities not found in similar compounds.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)-N-(1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-9(13(16)14-12-7-8-18-15-12)19-11-5-3-10(17-2)4-6-11/h3-9H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOIQBZLIUINFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(methylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4733757.png)
![2-{1-(4-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4733759.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4733767.png)
![methyl 3-chloro-6-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4733774.png)
![Ethyl 5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-amido)thiophene-3-carboxylate](/img/structure/B4733781.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethyl-N-(propan-2-yl)benzamide](/img/structure/B4733785.png)
![(2Z)-2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B4733797.png)

![propyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B4733804.png)
![2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4733809.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4733815.png)
![3-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4733823.png)
![(5E)-5-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4733829.png)
